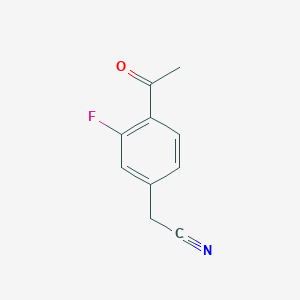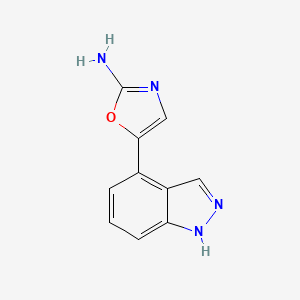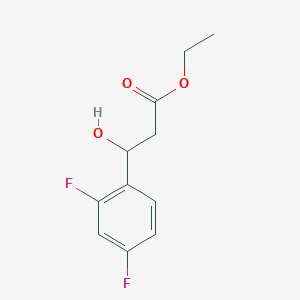![molecular formula C12H20O5 B15332768 Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate](/img/structure/B15332768.png)
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[45]decan-7-yl)acetate is an organic compound with the molecular formula C12H20O5 It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate typically involves the reaction of ethyl bromoacetate with a suitable spirocyclic precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
- Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
- Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Uniqueness
Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and ester functional groups.
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ethyl 2-(7-hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)8-11(14)4-3-5-12(9-11)16-6-7-17-12/h14H,2-9H2,1H3 |
Clave InChI |
DHCJSXUJISOUJF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCCC2(C1)OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)





![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)

